SB1317

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

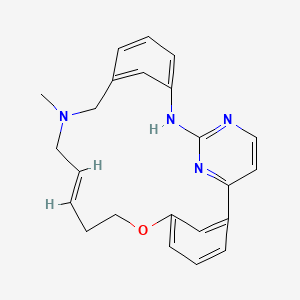

Structure

3D Structure

Properties

IUPAC Name |

(16Z)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBAJLGYBMTJCY-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C/C=C\CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587492 | |

| Record name | (16Z)-14-Methyl-20-oxa-5,7,14,27-tetraazatetracyclo[19.3.1.1~2,6~.1~8,12~]heptacosa-1(25),2(27),3,5,8(26),9,11,16,21,23-decaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937270-47-8 | |

| Record name | (16Z)-14-Methyl-20-oxa-5,7,14,27-tetraazatetracyclo[19.3.1.1~2,6~.1~8,12~]heptacosa-1(25),2(27),3,5,8(26),9,11,16,21,23-decaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

SB1317 (Zotiraciclib/TG02) in Acute Myeloid Leukemia: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The complex and heterogeneous nature of AML necessitates the development of targeted therapies that can overcome resistance to conventional chemotherapy. SB1317 (also known as Zotiraciclib (B1663082) or TG02) is a potent, orally bioavailable, multi-kinase inhibitor that has demonstrated significant preclinical activity in AML models. This document provides an in-depth technical guide on the mechanism of action of this compound in AML, summarizing key preclinical data, outlining experimental methodologies, and visualizing the intricate signaling pathways it modulates.

This compound exerts its anti-leukemic effects through the simultaneous inhibition of Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and FMS-like Tyrosine Kinase 3 (FLT3). This multi-targeted approach leads to the disruption of critical cellular processes in AML cells, including cell cycle progression, proliferation, and survival, ultimately inducing apoptosis. The inhibition of CDK9, in particular, results in the depletion of key anti-apoptotic proteins such as c-Myc and Mcl-1, which are frequently overexpressed in AML and contribute to therapeutic resistance.

Core Mechanism of Action: Multi-Kinase Inhibition

This compound's therapeutic potential in AML stems from its ability to concurrently inhibit several key kinases that are often dysregulated in this disease.

Cyclin-Dependent Kinase (CDK) Inhibition

This compound is a potent inhibitor of several CDKs, primarily CDK1, CDK2, and CDK9.

-

CDK1 and CDK2: These kinases are essential for cell cycle regulation. Their inhibition by this compound leads to a G1 phase cell cycle arrest, preventing the proliferation of leukemic cells. A key substrate of CDK2 is the retinoblastoma protein (Rb). Inhibition of CDK2 by this compound prevents the phosphorylation of Rb (pRb), maintaining it in its active, tumor-suppressive state.

-

CDK9: This kinase is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which regulates the transcription of a wide range of genes, including those involved in cell survival. By inhibiting CDK9, this compound downregulates the transcription of short-lived anti-apoptotic proteins, most notably c-Myc and Mcl-1.[1][2] The depletion of these oncoproteins is a central mechanism of this compound-induced apoptosis in AML cells.[1][2]

Janus Kinase 2 (JAK2) Inhibition

The JAK/STAT signaling pathway is frequently activated in AML and plays a crucial role in leukemogenesis. This compound is a potent inhibitor of JAK2. Inhibition of JAK2 by this compound blocks the phosphorylation and subsequent activation of its downstream effector, Signal Transducer and Activator of Transcription 5 (STAT5). This disruption of the JAK2/STAT5 axis inhibits the transcription of genes that promote leukemia cell proliferation and survival.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in AML and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled cell proliferation. This compound effectively inhibits both wild-type and mutated FLT3, thereby blocking its downstream signaling pathways and inducing apoptosis in FLT3-mutated AML cells.

Quantitative Data

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| CDK1 | 19 |

| CDK2 | 11 |

| CDK9 | 10 |

| JAK2 | 19 |

| FLT3 | 45 |

Data represents a summary from available preclinical studies.

Table 2: Anti-proliferative Activity of this compound in AML Cell Lines

| AML Cell Line | Genetic Profile | Proliferation IC50 (nM) |

| MV4-11 | FLT3-ITD | 18 |

| MOLM-13 | FLT3-ITD | Not explicitly stated, but sensitive |

| HL-60 | FLT3-WT | Sensitive |

This table summarizes data from available preclinical publications. A broader panel with more detailed genetic characterization would be beneficial for a complete understanding.

Table 3: In Vivo Efficacy of this compound in AML Xenograft Models

| AML Model | Dosing Regimen | Outcome |

| MV4-11 (subcutaneous) | 40 mg/kg, oral, daily for 21 days | Complete tumor regression |

| HL-60 (orthotopic) | 100 mg/kg, oral, 2 days on/5 days off | Significant prolongation of median survival (59 vs 40 days) |

Signaling Pathways and Visualizations

The multi-targeted nature of this compound leads to the simultaneous inhibition of several critical signaling pathways in AML cells.

CDK-Mediated Cell Cycle Control and Transcription

Caption: this compound inhibits CDK1/2 and CDK9 signaling pathways.

JAK/STAT and FLT3 Signaling Pathways

Caption: this compound inhibits the JAK/STAT and FLT3 signaling pathways.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound in AML.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

-

Cell Seeding: AML cell lines (e.g., MV4-11, HL-60) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Compound Treatment: this compound is serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis for Phosphorylated Proteins

This protocol is used to detect changes in the phosphorylation status of key signaling proteins.

-

Cell Treatment and Lysis: AML cells are treated with various concentrations of this compound for a specified time (e.g., 2-4 hours). Cells are then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-phospho-Rb, anti-phospho-STAT5) and total protein as a loading control.

-

Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

-

Cell Treatment: AML cells are treated with this compound at various concentrations for 24-48 hours.

-

Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) are added to the cell suspension and incubated for 15 minutes in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Clinical Development and Future Directions

Clinical trials have been initiated to evaluate the safety and efficacy of zotiraciclib (TG02) in various hematological malignancies, including AML.[3] The multi-targeted nature of this compound presents a promising strategy to overcome the heterogeneity and adaptability of AML. However, further investigation is warranted to:

-

Identify Biomarkers: Determine predictive biomarkers to identify patient populations most likely to respond to this compound therapy.

-

Combination Therapies: Explore synergistic combinations of this compound with other anti-leukemic agents to enhance efficacy and overcome potential resistance mechanisms. A key area of investigation would be its potential to modulate IRAK1/4 signaling, a known resistance pathway in AML.

-

Resistance Mechanisms: Elucidate the mechanisms of acquired resistance to this compound to develop strategies to circumvent them.

Conclusion

This compound (Zotiraciclib/TG02) is a potent multi-kinase inhibitor with a well-defined mechanism of action in AML. By simultaneously targeting CDKs, JAK2, and FLT3, this compound effectively disrupts key signaling pathways that drive leukemic cell proliferation, survival, and cell cycle progression. The preclinical data strongly support its continued clinical development as a promising therapeutic agent for AML, particularly in patient populations with dysregulated activity of its target kinases. This in-depth technical guide provides a comprehensive overview for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in the fight against AML.

References

- 1. Zotiraciclib (TG02) for newly diagnosed glioblastoma in the elderly or for recurrent glioblastoma: The EORTC 1608 STEAM trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CTNI-34. ZOTIRACICLIB (TG02) FOR NEWLY DIAGNOSED GLIOBLASTOMA IN THE ELDERLY OR FOR RECURRENT GLIOBLASTOMA: FINAL RESULTS OF THE EORTC 1608 STEAM TRIAL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajmc.com [ajmc.com]

Zotiraciclib: A Technical Guide to CDK9 Inhibition and MYC Suppression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zotiraciclib (B1663082) (formerly TG02) is a potent, orally bioavailable, multi-kinase inhibitor with significant activity against Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] Its mechanism of action is centered on the inhibition of transcriptional elongation, a critical process for the expression of short-lived oncoproteins, most notably MYC.[4][5][6] Overexpression of MYC is a hallmark of numerous malignancies, including glioblastoma, making it a compelling therapeutic target.[4][7] This technical guide provides an in-depth overview of zotiraciclib's core mechanism, presenting key quantitative data, detailed experimental protocols for its evaluation, and visual representations of the underlying signaling pathways.

Core Mechanism: CDK9 Inhibition and Transcriptional Control

Zotiraciclib exerts its primary anti-neoplastic effects through the potent inhibition of CDK9. CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), which plays a crucial role in the transition from abortive to productive transcriptional elongation.[4][8][9] P-TEFb, in its active state, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position.[4][8] This phosphorylation event is a key signal for the release of RNAPII from promoter-proximal pausing, allowing for the transcription of downstream gene sequences.[4][8]

Many oncogenes, including MYC, are characterized by their rapid turnover and dependence on continuous high levels of transcription for their expression.[10][11] By inhibiting CDK9, zotiraciclib prevents the phosphorylation of RNAPII, leading to a global suppression of transcriptional elongation.[4] This disproportionately affects the expression of genes with short half-lives, such as MYC and the anti-apoptotic protein MCL-1, leading to their depletion, cell cycle arrest, and ultimately, apoptosis in cancer cells.[4][5][12]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of zotiraciclib and its effects on cancer cells.

Table 1: In Vitro Kinase Inhibitory Activity of Zotiraciclib

| Target Kinase | IC50 (nM) | Reference |

| CDK9 | 3 | [2][3] |

| CDK1 | 3-9 | [12] |

| CDK2 | 3-9 | [12] |

| CDK5 | 3-9 | [12] |

| CDK7 | 37 | [12] |

| JAK2 | 19 | [12] |

| FLT3 | 19-21 | [12] |

Table 2: Anti-proliferative Activity of Zotiraciclib in Glioblastoma Cell Lines

| Cell Line | IDH Status | IC50 (nM) | Reference |

| TS603 | Mutant | 7.06 | [1] |

| BT142 | Mutant | 9.00 | [1] |

| GSC923 | Wild-Type | 31.95 | [1] |

| GSC827 | Wild-Type | 23.53 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of zotiraciclib.

In Vitro CDK9 Kinase Assay

This protocol is designed to measure the direct inhibitory effect of zotiraciclib on CDK9 kinase activity.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

CDK7/9tide substrate peptide

-

ATP

-

Zotiraciclib

-

384-well plates

-

TR-FRET based detection reagents (e.g., Adapta™ Universal Kinase Assay Kit)

-

TR-FRET capable plate reader

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of zotiraciclib in 100% DMSO. Further dilute these stock solutions in kinase assay buffer to a 4X final concentration.

-

Reaction Setup: In a 384-well plate, add 2.5 µL of the 4X zotiraciclib solution or DMSO for control wells.

-

Add 2.5 µL of 4X recombinant CDK9/Cyclin T1 enzyme solution.

-

Initiate the kinase reaction by adding 5 µL of a 2X solution of CDK7/9tide substrate and ATP.

-

Incubation: Cover the plate and incubate for 60 minutes at room temperature.

-

Detection: Add 5 µL of a 3X detection solution containing Eu-anti-ADP antibody, Alexa Fluor® 647 ADP tracer, and EDTA in TR-FRET dilution buffer to stop the reaction.

-

Incubate the plate for 30-60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET capable plate reader.

-

Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.[13]

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of zotiraciclib on the proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., glioblastoma cell lines)

-

Complete cell culture medium

-

Zotiraciclib

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of zotiraciclib for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

Western Blotting for MYC Protein Expression

This protocol is used to determine the effect of zotiraciclib on MYC protein levels.

Materials:

-

Cancer cell lines

-

Zotiraciclib

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-c-MYC, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with varying concentrations of zotiraciclib (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against c-MYC and β-actin overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.

-

Analysis: Quantify the band intensities to determine the change in c-MYC protein levels relative to the loading control.[14][15]

Real-Time Quantitative PCR (RT-qPCR) for MYC mRNA Expression

This protocol is used to determine if the downregulation of MYC by zotiraciclib occurs at the transcriptional level.

Materials:

-

Cancer cell lines

-

Zotiraciclib

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for MYC and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with zotiraciclib as described for the Western blot protocol. Isolate total RNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA.

-

qPCR: Perform qPCR using primers specific for MYC and a housekeeping gene.

-

Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of MYC to the housekeeping gene.[1][16]

Visualizations: Signaling Pathways and Experimental Workflows

Zotiraciclib's Mechanism of Action: CDK9 Inhibition and MYC Suppression

Caption: Zotiraciclib inhibits the P-TEFb complex, preventing RNA Pol II phosphorylation and MYC transcription.

Experimental Workflow for Evaluating Zotiraciclib's Effect on MYC

Caption: A typical workflow for assessing zotiraciclib's impact on cell viability and MYC expression.

Conclusion

Zotiraciclib represents a promising therapeutic agent that targets a fundamental vulnerability of many cancers: their reliance on hyperactive transcription for survival and proliferation. By potently inhibiting CDK9, zotiraciclib effectively downregulates the expression of key oncogenes like MYC, leading to anti-tumor effects. The data and protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and understand the therapeutic potential of zotiraciclib and other CDK9 inhibitors. The continued exploration of this class of compounds holds significant promise for the development of novel cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Zotiraciclib (TG02) for newly diagnosed glioblastoma in the elderly or for recurrent glioblastoma: The EORTC 1608 STEAM trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I Study of Zotiraciclib in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CTNI-34. ZOTIRACICLIB (TG02) FOR NEWLY DIAGNOSED GLIOBLASTOMA IN THE ELDERLY OR FOR RECURRENT GLIOBLASTOMA: FINAL RESULTS OF THE EORTC 1608 STEAM TRIAL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. Targeting MYC: Multidimensional regulation and therapeutic strategies in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 13. Elevating SOX2 Downregulates MYC through a SOX2:MYC Signaling Axis and Induces a Slowly Cycling Proliferative State in Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stabilization of the c-Myc Protein via the Modulation of Threonine 58 and Serine 62 Phosphorylation by the Disulfiram/Copper Complex in Oral Cancer Cells [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

TG02 Inhibitor Targets in Glioblastoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. Its profound cellular and molecular heterogeneity contributes significantly to therapeutic resistance and poor patient outcomes. A promising therapeutic strategy involves targeting the fundamental cellular processes that drive GBM proliferation and survival. TG02 (also known as zotiraciclib (B1663082) or SB1317) has emerged as a potent, orally bioavailable, multi-kinase inhibitor with the ability to cross the blood-brain barrier, a critical attribute for a centrally-acting therapeutic.[1] This technical guide provides a comprehensive overview of the molecular targets of TG02 in glioblastoma, detailing its mechanism of action, summarizing key quantitative data, and providing representative experimental protocols.

Molecular Targets and Mechanism of Action

TG02 is a spectrum-selective kinase inhibitor, with its primary anti-tumor activity attributed to the potent inhibition of Cyclin-Dependent Kinase 9 (CDK9).[2][3] However, its therapeutic efficacy is likely enhanced by its activity against a panel of other kinases implicated in glioblastoma pathogenesis.

Primary Target: Cyclin-Dependent Kinase 9 (CDK9)

CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb).[4] The CDK9/Cyclin T complex plays a pivotal role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position.[4][5] This phosphorylation event releases Pol II from promoter-proximal pausing, allowing for the transcription of a host of genes, many of which are critical for cancer cell survival and proliferation.

In glioblastoma, the inhibition of CDK9 by TG02 leads to a rapid depletion of short-lived oncoproteins that are crucial for tumor cell survival.[6][7][8] Key downstream targets of the CDK9-mediated transcriptional machinery include:

-

c-MYC: A master transcriptional regulator that drives cell proliferation, growth, and metabolism.[9] The anti-glioblastoma efficacy of TG02 has been shown to strongly correlate with MYC expression levels.[9][10]

-

Mcl-1 (Myeloid cell leukemia-1): An anti-apoptotic member of the BCL-2 family.[6][7][8] Its downregulation sensitizes glioblastoma cells to apoptosis.

-

Survivin (BIRC5): Another key anti-apoptotic protein.[4]

By inhibiting CDK9, TG02 effectively stalls the transcriptional machinery that produces these critical survival proteins, leading to cell cycle arrest and apoptosis.[4][5]

Other Kinase Targets

TG02 also exhibits inhibitory activity against other kinases, which may contribute to its overall anti-glioblastoma effect:[3][11]

-

Cyclin-Dependent Kinases (CDKs): Besides CDK9, TG02 inhibits CDK1, CDK2, CDK5, and CDK7.[3][12][13] Inhibition of these CDKs can interfere with cell cycle progression at multiple checkpoints.

-

Janus Kinase 2 (JAK2): The JAK/STAT signaling pathway is frequently hyperactivated in glioblastoma and contributes to cell proliferation, survival, and invasion.[11][14][15]

-

Fms-like tyrosine kinase 3 (FLT3): While more commonly associated with hematologic malignancies, FLT3 signaling can also be active in glioblastoma.[11]

The multi-targeted nature of TG02 presents a potential advantage in the context of glioblastoma's notorious heterogeneity and signaling redundancy.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of TG02 in glioblastoma.

Table 1: In Vitro Kinase Inhibitory Activity of TG02

| Target Kinase | IC50 (nM) | Reference |

| CDK9 | 3 | [2][3] |

| CDK5 | 4 | [2] |

| CDK1 | - | [3] |

| CDK2 | - | [3] |

| CDK7 | - | [3] |

| JAK2 | - | [3][11] |

| FLT3 | - | [3][11] |

Note: Specific IC50 values for all targeted kinases were not consistently available in the reviewed literature.

Table 2: In Vitro Efficacy of TG02 in Glioblastoma Cell Lines

| Cell Line/Model | Assay | IC50 / EC50 (nM) | Reference |

| Patient-Derived Glioma Cell Lines | Cell Viability | 25 - 150 | [2] |

| GSC923 (Glioma Stem Cell) | Cell Viability | ~36 - 58 | [5] |

| GSC827 (Glioma Stem Cell) | Cell Viability | ~36 - 58 | [5] |

| U251 | Cell Viability | ~36 - 58 | [5] |

| LN18 | Cell Viability | ~36 - 58 | [5] |

| Pediatric Brain Tumor Cells (High c-MYC) | Cell Viability | 82 (mean) | [13] |

| Pediatric Brain Tumor Cells (Low c-MYC) | Cell Viability | 575 (mean) | [13] |

Table 3: Clinical Trial Data for TG02 (Zotiraciclib) in Recurrent High-Grade Glioma

| Clinical Trial ID | Phase | Treatment Arm | Maximum Tolerated Dose (MTD) | Key Outcomes | Reference |

| NCT02942264 | Phase I | TG02 + Dose-Dense Temozolomide (B1682018) | 250 mg | Tolerable toxicity profile, objective responses observed | [13][16][17][18][19] |

| NCT02942264 | Phase I | TG02 + Metronomic Temozolomide | 250 mg | Tolerable toxicity profile, objective responses observed | [13][16][17][18][19] |

| NCT03224104 (STEAM) | Phase Ib | TG02 + Radiotherapy (Elderly, newly diagnosed) | 150 mg twice weekly | Overlapping toxicity with alkylating agents | [6][8][20][21] |

| NCT03224104 (STEAM) | Phase Ib | TG02 + Temozolomide (Elderly, newly diagnosed) | 150 mg twice weekly | Overlapping toxicity with alkylating agents | [6][8][20][21] |

| NCT03224104 (STEAM) | Phase Ib | TG02 Monotherapy (Recurrent) | 150 mg twice weekly | Progression-Free Survival at 6 months (PFS-6) was 6.7% | [6][8][20][21] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by TG02 and a typical experimental workflow for its evaluation.

Caption: TG02 mechanism of action in glioblastoma.

Caption: A typical experimental workflow for evaluating TG02.

Experimental Protocols

The following are representative, detailed protocols for key experiments cited in the evaluation of TG02 in glioblastoma. These are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of TG02 on the viability of glioblastoma cells.

Materials:

-

Glioblastoma cell lines (e.g., U251, patient-derived GSCs)

-

Complete culture medium

-

TG02 (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 3 x 10³ to 1.5 x 10⁴ cells/well in 100 µL of complete culture medium.[7][12] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of TG02 in culture medium. Remove the medium from the wells and add 100 µL of the TG02 dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours).[7]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.[2][12]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in glioblastoma cells following TG02 treatment using flow cytometry.

Materials:

-

Glioblastoma cells treated with TG02

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment with TG02 for the desired time, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[9]

-

Washing: Wash the cells twice with cold PBS.[9]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9] Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Western Blot Analysis

This protocol is for detecting changes in protein expression levels of TG02 targets and downstream effectors.

Materials:

-

Glioblastoma cells treated with TG02

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-CDK9, anti-p-RNA Pol II, anti-c-MYC, anti-Mcl-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Lyse the treated cells with lysis buffer and determine the protein concentration using a BCA assay.[9]

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and denature by boiling.[6][9]

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[6][9]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[9]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]

-

Detection: Wash the membrane again, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.[6][9]

In Vitro Kinase Assay (CDK9)

This protocol is a generalized method for measuring the inhibitory activity of TG02 against CDK9.

Materials:

-

Recombinant active CDK9/Cyclin T1 enzyme

-

Kinase substrate (e.g., a peptide derived from the RNA Pol II CTD)

-

ATP

-

Kinase assay buffer

-

TG02

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation: Prepare serial dilutions of TG02 in DMSO and then further dilute in kinase assay buffer. Prepare solutions of CDK9/Cyclin T1 and a mixture of the substrate and ATP in kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the TG02 solution (or DMSO for control). Add the CDK9/Cyclin T1 enzyme solution.

-

Initiate Reaction: Start the kinase reaction by adding the substrate/ATP mixture.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced.

-

Data Analysis: Calculate the percent inhibition for each TG02 concentration and determine the IC50 value.

Conclusion

TG02 represents a promising therapeutic agent for glioblastoma, primarily through its potent inhibition of CDK9 and the subsequent disruption of transcriptional programs essential for tumor cell survival. Its multi-kinase inhibitory profile may offer a more robust and durable anti-tumor response in the face of glioblastoma's complex and adaptive nature. The preclinical data are encouraging, and ongoing clinical trials will be crucial in determining the clinical utility of TG02, both as a monotherapy and in combination with standard-of-care treatments like temozolomide. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate mechanisms of TG02 and other kinase inhibitors in the context of glioblastoma.

References

- 1. EXTH-62. TG02, A NOVEL TARGETING OF TRANSCRIPTION AND METABOLISM IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT (Assay protocol [protocols.io]

- 4. mdpi.com [mdpi.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. CDK7 and CDK9 inhibition interferes with transcription, translation, and stemness, and induces cytotoxicity in GBM irrespective of temozolomide sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase I Study of Zotiraciclib in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells [en-journal.org]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Novel Targeting of Transcription and Metabolism in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. CTNI-34. ZOTIRACICLIB (TG02) FOR NEWLY DIAGNOSED GLIOBLASTOMA IN THE ELDERLY OR FOR RECURRENT GLIOBLASTOMA: FINAL RESULTS OF THE EORTC 1608 STEAM TRIAL | Semantic Scholar [semanticscholar.org]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Effects of SB1317 (Zotiraciclib) on the JAK/STAT Signaling Pathway

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB1317, also known as Zotiraciclib or TG02, is a potent, orally active, multi-kinase inhibitor that has demonstrated significant activity against key drivers of oncogenesis.[1][2][3] This small molecule macrocycle was designed to target Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and FMS-like Tyrosine Kinase 3 (FLT3).[4][][6] Its ability to potently inhibit the JAK/STAT signaling pathway is a cornerstone of its therapeutic potential in various hematologic malignancies and solid tumors where this pathway is aberrantly activated.[][7][8] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action within the JAK/STAT pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate complex interactions.

The JAK/STAT Signaling Pathway: A Core Cellular Communication Axis

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine and growth factor signals into transcriptional responses.[7][9] This pathway is fundamental to hematopoiesis, immune regulation, and cellular proliferation, differentiation, and apoptosis.[8][10]

The canonical pathway is initiated when a cytokine binds to its specific transmembrane receptor, inducing receptor dimerization.[7] This brings the associated JAK proteins into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins.[9][11] STATs are recruited to these sites, phosphorylated by the JAKs, and subsequently dimerize. These active STAT dimers translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes.[7][9] Dysregulation of this pathway is a known driver in various cancers and autoimmune disorders.[7][12]

This compound: A Profile of a Multi-Kinase Inhibitor

This compound is a pyrimidine-based, spectrum-selective kinase inhibitor that targets multiple enzymes critical for cancer cell growth and survival.[6][13] Its primary targets include CDKs, JAK family kinases, and FLT3. The compound's inhibitory activity has been quantified through various biochemical assays, revealing potent, low-nanomolar efficacy.

Data Presentation: Kinase Inhibition Profile of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its key kinase targets.

| Target Family | Kinase Target | IC50 (nM) | Reference(s) |

| JAK Family | JAK Family (general) | 14 - 59 | [1] |

| JAK2 | 19 | [2] | |

| JAK2 | 73 | [14][15] | |

| TYK2 | 14 | [2] | |

| CDK Family | CDK1 | 9 | [1][2] |

| CDK2 | 5 | [2] | |

| CDK2 | 13 | [14][15] | |

| CDK9 | 3 | [1][2] | |

| FLT3 | FLT3 (wild-type & mutant) | 19 - 27 | [1] |

| FLT3 | 56 | [14][15] | |

| Src Family | Lck | 11 | [2] |

| Fyn | 15 | [2] |

Mechanism of this compound Action on the JAK/STAT Pathway

This compound exerts its effect on the JAK/STAT pathway by directly inhibiting the kinase activity of JAK2.[2][4][13] As an ATP-competitive inhibitor, this compound occupies the ATP-binding pocket of the JAK2 enzyme, preventing the phosphorylation events that are essential for signal propagation. This blockade effectively halts the signaling cascade at one of its earliest steps.

The direct consequence of JAK2 inhibition is the prevention of STAT protein phosphorylation (e.g., STAT3 and STAT5).[2][16] Without this critical activation step, STAT proteins cannot dimerize and translocate to the nucleus.[7] This leads to a downstream blockade of the transcription of genes involved in cell proliferation and survival.[] Studies have confirmed that this compound inhibits the phosphorylation of STAT5 in the MV4-11 acute myeloid leukemia (AML) cell line.[2]

Cellular and In Vivo Effects of this compound

The inhibition of critical signaling pathways like JAK/STAT by this compound translates into potent anti-cancer activity in both cellular and animal models.

Anti-Proliferative Activity in Cancer Cell Lines

This compound demonstrates broad anti-proliferative effects across a range of hematologic and solid tumor cell lines.[1] This activity is attributed to its ability to induce G1 cell cycle arrest and apoptosis.[1][]

| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference(s) |

| HCT-116 | Colon Cancer | 33 (IC50) | [2] |

| HCT-116 | Colon Cancer | 79 (GI50) | [] |

| HL-60 | Acute Myeloid Leukemia | 59 (GI50) | [] |

| COLO205 | Colon Cancer | 72 (IC50) | [2] |

| DU145 | Prostate Cancer | 140 (IC50) | [2] |

| MV4-11 | Acute Myeloid Leukemia | 130 (IC50 for pRb) | [2] |

Efficacy in Preclinical Animal Models

In vivo studies have corroborated the potent anti-tumor effects of this compound. In a mouse xenograft model using MV4-11 AML cells, oral administration of this compound at doses of 10, 20, and 40 mg/kg resulted in significant tumor volume reduction and increased survival.[1][2] The compound effectively accumulates in tumor tissues, leading to a sustained blockade of both CDK and STAT signaling pathways.[] Furthermore, this compound has shown activity in various leukemia models, providing a strong rationale for its clinical evaluation.[]

Key Experimental Protocols

Reproducing and building upon existing research requires a clear understanding of the methodologies employed. Below are detailed protocols for key experiments used to characterize the effects of this compound on the JAK/STAT pathway.

Cellular Assay for STAT Phosphorylation (Western Blot)

This protocol is designed to measure the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.

-

1. Cell Culture and Treatment:

-

Seed a cytokine-responsive cell line (e.g., MV4-11, TF-1) in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in a low-serum medium for 4-6 hours to reduce basal signaling.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0-1000 nM) or a vehicle control (e.g., DMSO) for 1-2 hours.

-

Stimulate the cells with a relevant cytokine (e.g., IL-3, IFN-α) for 15-30 minutes to induce JAK/STAT signaling.[17]

-

-

2. Protein Extraction:

-

Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells directly in the well with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

-

-

3. Western Blot Analysis:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[16]

-

Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-STAT (e.g., p-STAT5 Y694) and total STAT. A loading control like GAPDH or β-actin should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[16] Quantify band intensity to determine the reduction in STAT phosphorylation relative to the vehicle-treated control.

-

Cell Proliferation Assay

This protocol determines the effect of this compound on the growth of cancer cell lines, allowing for the calculation of GI50 (half-maximal growth inhibition) values.[18]

-

1. Cell Seeding:

-

Seed cancer cells in a 96-well or 384-well plate at an appropriate density (e.g., 500-5000 cells/well) in their complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

-

-

2. Compound Treatment:

-

Prepare a serial dilution of this compound in the complete growth medium.

-

Add the diluted compound to the respective wells. Include a vehicle-only control (e.g., DMSO).

-

Incubate the plate for 72 hours (or another appropriate duration) at 37°C in a 5% CO2 incubator.

-

-

3. Viability Measurement:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or resazurin-based reagents) to each well according to the manufacturer's instructions.

-

If using a luminescent or fluorescent reagent, incubate for a short period (10-30 minutes) to stabilize the signal.

-

Measure luminescence or absorbance using a plate reader.

-

-

4. Data Analysis:

-

Normalize the readings to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability against the logarithm of the this compound concentration.

-

Calculate the GI50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Conclusion

This compound (Zotiraciclib) is a potent multi-kinase inhibitor with significant activity against JAK2, a critical component of the JAK/STAT signaling pathway. By directly inhibiting JAK2 kinase function, this compound effectively abrogates the downstream phosphorylation of STAT proteins, leading to the suppression of gene transcription essential for cell proliferation and survival. This mechanism underpins its robust anti-proliferative effects in a wide array of cancer cell lines and its efficacy in preclinical animal models of leukemia. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound in diseases driven by aberrant JAK/STAT signaling.

References

- 1. caymanchem.com [caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Zotiraciclib - Wikipedia [en.wikipedia.org]

- 4. Preclinical metabolism and pharmacokinetics of this compound (TG02), a potent CDK/JAK2/FLT3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zotiraciclib : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. onclive.com [onclive.com]

- 9. Mechanisms and consequences of Jak-STAT signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. abmole.com [abmole.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. adooq.com [adooq.com]

- 16. Inhibition of Janus kinase/signal transducer and activator of transcription (JAK/STAT) signalling pathway in rheumatoid synovial fibroblasts using small molecule compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]

- 18. benchchem.com [benchchem.com]

FLT3-ITD Sensitivity to SB1317 (Pacritinib): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical activity of SB1317 (pacritinib), a potent dual inhibitor of Janus Kinase 2 (JAK2) and Fms-Like Tyrosine Kinase-3 (FLT3), against acute myeloid leukemia (AML) harboring the FLT3 internal tandem duplication (FLT3-ITD) mutation. This document synthesizes key findings on the drug's mechanism of action, inhibitory concentrations, and its effects on downstream signaling pathways, supported by detailed experimental protocols and visual representations of the core concepts.

Executive Summary

Fms-Like Tyrosine Kinase-3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem and progenitor cells. Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 are present in approximately 25% of acute myeloid leukemia (AML) cases and are associated with a poor prognosis. These mutations lead to ligand-independent, constitutive activation of the FLT3 receptor, driving uncontrolled cell growth through downstream signaling pathways such as STAT5, PI3K/Akt, and MAPK/ERK. This compound, also known as pacritinib (B611967), is an orally bioavailable small molecule inhibitor that has demonstrated significant preclinical activity against FLT3-ITD positive AML. Pacritinib potently inhibits FLT3 kinase activity, leading to the suppression of downstream signaling, induction of apoptosis, and inhibition of proliferation in FLT3-ITD harboring cell lines and primary patient samples.

Quantitative Analysis of this compound Activity

The efficacy of this compound against FLT3-ITD has been quantified through various in vitro and ex vivo studies. The following tables summarize the key inhibitory and binding constants, as well as the anti-proliferative activity of pacritinib in different experimental models.

Table 1: Biochemical Inhibition and Binding Affinity of Pacritinib against FLT3 Variants

| Target | Assay Type | Metric | Value (nM) | Reference |

| FLT3-ITD | Kinase Assay | IC50 | 9 | |

| FLT3 (Wild-Type) | Kinase Assay | IC50 | 22 | |

| FLT3 D835Y | Kinase Assay | IC50 | 3.1 - 6 | |

| FLT3-ITD | Competitive Binding Assay | Kd | 8.2 | |

| FLT3 TKD Mutants | Competitive Binding Assay | Kd | 0.69 - 17 |

Table 2: Anti-proliferative Activity of Pacritinib in FLT3-ITD Positive Cell Lines

| Cell Line | Description | Metric | Value (nM) | Reference |

| MV4-11 | Human AML, FLT3-ITD | IC50 | 18 - 47 | |

| MOLM13 | Human AML, FLT3-ITD | IC50 | 67 - 73 | |

| MOLM13-Res | FLT3 Inhibitor Resistant, D835Y | IC50 | 173 | |

| Ba/F3-FLT3-ITD | Murine pro-B cells | IC50 | 133 | |

| MOLM14 | Human AML, FLT3-ITD | IC50 | 79 |

Table 3: Inhibition of Downstream Signaling by Pacritinib in FLT3-ITD Positive Cells (MV4-11)

| Downstream Target | Metric | Value (nM) | Reference |

| pFLT3 | IC50 | 80 | |

| pSTAT5 | IC50 | 40 | |

| pERK1/2 | IC50 | 33 | |

| pAkt | IC50 | 29 |

Signaling Pathways and Mechanism of Action

The constitutive activation of the FLT3 receptor due to ITD mutations drives leukemogenesis through several key downstream signaling pathways. This compound exerts its anti-leukemic effect by directly inhibiting the kinase activity of the mutated FLT3 receptor.

FLT3-ITD Signaling Pathway

The FLT3-ITD mutation leads to constitutive, ligand-independent dimerization and autophosphorylation of the FLT3 receptor. This aberrant activation triggers a cascade of downstream signaling events, primarily through the STAT5, PI3K/Akt, and MAPK/ERK pathways, which collectively promote cell proliferation, survival, and inhibit differentiation.

Caption: Constitutive FLT3-ITD signaling activates multiple downstream pathways promoting leukemic cell growth.

Mechanism of Action of this compound (Pacritinib)

This compound is an ATP-competitive inhibitor that binds to the kinase domain of FLT3, preventing its autophosphorylation and subsequent activation of downstream signaling molecules. This blockade of the FLT3-ITD signaling cascade leads to the inhibition of cell proliferation and the induction of apoptosis in FLT3-ITD positive AML cells. Western blot analyses have confirmed that pacritinib treatment leads to a dose-dependent decrease in the phosphorylation of FLT3 and its key downstream effector, STAT5, in FLT3-ITD positive cell lines.

Caption: this compound inhibits FLT3-ITD, blocking downstream signaling and inducing apoptosis in AML cells.

Experimental Protocols

The following are generalized protocols for key experiments used to determine the sensitivity of FLT3-ITD to this compound. These should be optimized for specific experimental conditions.

Biochemical Kinase Assay

This assay determines the direct inhibitory effect of this compound on the kinase activity of FLT3-ITD.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO and create a serial dilution series.

-

Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

-

Prepare solutions of recombinant human FLT3-ITD enzyme, a suitable peptide substrate, and ATP.

-

-

Assay Procedure:

-

In a 384-well plate, add the FLT3-ITD enzyme, the peptide substrate, and the serially diluted this compound or DMSO vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Add a detection reagent to quantify either the phosphorylated substrate or the remaining ATP (e.g., ADP-Glo™ Kinase Assay).

-

-

Data Analysis:

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability Assay

This assay measures the effect of this compound on the viability and proliferation of FLT3-ITD positive AML cell lines.

-

Cell Culture:

-

Culture FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics).

-

-

Assay Setup:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

Viability Measurement:

-

Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (e.g., CellTiter-Blue®) to each well.

-

Incubate for an appropriate time to allow for the conversion of the reagent by viable cells.

-

-

Data Analysis:

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of

-

Preclinical Profile of SB1317 (Zotiraciclib/TG02) in Solid Tumors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB1317, also known as Zotiraciclib or TG02, is a potent, orally bioavailable, multi-kinase inhibitor that has demonstrated significant preclinical anti-tumor activity.[1][2] This technical guide provides a comprehensive overview of the preclinical data for this compound in solid tumor models, with a focus on its mechanism of action, in vitro efficacy, and in vivo activity. The information is compiled from publicly available research, primarily the foundational study by William et al. in the Journal of Medicinal Chemistry (2012).

Mechanism of Action

This compound is a spectrum-selective kinase inhibitor targeting Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and Fms-like Tyrosine Kinase-3 (FLT3).[1] Its anti-neoplastic activity in solid tumors is primarily attributed to the inhibition of CDKs, which are critical regulators of cell cycle progression. By targeting multiple CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells.[3]

Signaling Pathway

The primary mechanism of action of this compound in solid tumors involves the inhibition of the CDK signaling pathway, which disrupts the cell cycle. The diagram below illustrates the key components of this pathway and the point of intervention by this compound.

Caption: this compound inhibits CDK1 and CDK2, key regulators of the cell cycle.

Quantitative Preclinical Data

The following tables summarize the in vitro inhibitory activity and cellular potency of this compound in solid tumor cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [1]

| Kinase Target | IC₅₀ (nM) |

| CDK1/CycB | 9 |

| CDK2/CycA | 13 |

| CDK3/CycE | 8 |

| CDK5/p25 | 4 |

| CDK9/CycT1 | 3 |

| JAK2 | 73 |

| FLT3 | 56 |

Table 2: Anti-proliferative Activity of this compound in Solid Tumor Cell Lines [1]

| Cell Line | Cancer Type | IC₅₀ (nM) |

| HCT-116 | Colon Carcinoma | 79 |

| COLO 205 | Colon Adenocarcinoma | 72 |

| DU145 | Prostate Carcinoma | 140 |

Table 3: In Vivo Efficacy of this compound in HCT-116 Xenograft Model [1]

| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) |

| This compound | 75 mg/kg, p.o., qd | 82 |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below.

In Vitro Kinase Assays[1]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of kinases.

Methodology:

-

Kinase reactions were performed in 96-well plates.

-

The reaction mixture contained the respective kinase, substrate, and ATP.

-

This compound was added at varying concentrations.

-

The reactions were incubated at room temperature.

-

The amount of phosphorylated substrate was quantified using a suitable detection method (e.g., radioactivity or fluorescence-based assays).

-

IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay[1]

Objective: To assess the anti-proliferative effect of this compound on various solid tumor cell lines.

Methodology:

-

Cell Culture: HCT-116, COLO 205, and DU145 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells were treated with a serial dilution of this compound for 72 hours.

-

Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence was measured using a plate reader, and the data was normalized to untreated controls. IC₅₀ values were calculated from the resulting dose-response curves.

In Vivo Xenograft Study[1]

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a human colon cancer xenograft model.

Methodology:

-

Animal Model: Female athymic nude mice were used.

-

Tumor Implantation: HCT-116 cells were harvested, resuspended in Matrigel, and subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volumes were measured regularly using calipers.

-

Treatment: When tumors reached a predetermined size, mice were randomized into treatment and vehicle control groups. This compound was administered orally at a dose of 75 mg/kg daily.

-

Efficacy Endpoint: The study was terminated when tumors in the control group reached a specified volume. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Representative Cell Cycle Analysis Protocol

While specific cell cycle analysis data for this compound in HCT-116, COLO 205, or DU145 cells is not detailed in the primary literature, a general protocol for such an experiment is outlined below.

Caption: A typical workflow for analyzing cell cycle distribution.

Representative Apoptosis Assay Protocol

Similarly, a general protocol for assessing apoptosis via Annexin V and Propidium Iodide staining is provided.

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

Conclusion

The preclinical data for this compound (Zotiraciclib/TG02) demonstrates its potential as a therapeutic agent for solid tumors. Its potent inhibition of key cell cycle-regulating kinases translates to significant anti-proliferative activity in colon and prostate cancer cell lines and in vivo efficacy in a colon cancer xenograft model. Further investigation into its effects on cell cycle distribution and apoptosis in a broader range of solid tumor models is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational understanding of the preclinical profile of this compound for researchers and drug development professionals in the field of oncology.

References

- 1. Discovery of kinase spectrum selective macrocycle (16E)-14-methyl-20-oxa-5,7,14,26-tetraazatetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8(27),9,11,16,21,23-decaene (this compound/TG02), a potent inhibitor of cyclin dependent kinases (CDKs), Janus kinase 2 (JAK2), and fms-like tyrosine kinase-3 (FLT3) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Zotiraciclib blood-brain barrier permeability

An In-Depth Technical Guide on the Blood-Brain Barrier Permeability of Zotiraciclib (B1663082)

Executive Summary

Zotiraciclib (formerly TG02) is an orally administered, small molecule, multi-kinase inhibitor with significant therapeutic potential for central nervous system (CNS) malignancies, particularly high-grade gliomas like glioblastoma.[1][2] A critical attribute for any CNS-targeted therapeutic is the ability to effectively cross the blood-brain barrier (BBB) to reach its site of action within the brain parenchyma. This technical guide synthesizes the available preclinical and clinical evidence confirming the BBB permeability of zotiraciclib, details the experimental methodologies used to assess this property, and illustrates its core mechanism of action. Zotiraciclib's primary target is Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[3][4] Its inhibition leads to the depletion of crucial survival proteins overexpressed in glioblastoma, such as c-MYC and MCL-1, ultimately inducing cancer cell apoptosis.[5][6]

Evidence of Blood-Brain Barrier Permeability

The capacity of zotiraciclib to penetrate the BBB is a consistently reported feature, forming the basis for its clinical investigation in brain tumors.[7][8][9] Evidence is derived from both preclinical pharmacodynamic studies and assertions made in multiple clinical trial protocols.

Preclinical Evidence

The most direct evidence for zotiraciclib's functional BBB penetration comes from in vivo animal models. In an orthotopic glioblastoma mouse model, systemic administration of zotiraciclib resulted in a measurable pharmacodynamic effect within the brain tumor tissue.[3] Specifically, a suppression of CDK9 activity was observed, indicating that the drug successfully crossed the BBB in sufficient concentrations to engage its intracellular target.[3]

Clinical Evidence

Numerous clinical trials investigating zotiraciclib for glioblastoma and anaplastic astrocytoma explicitly state that the drug penetrates the blood-brain barrier.[7][10] While direct quantitative measurements of zotiraciclib concentration in the cerebrospinal fluid (CSF) or tumor tissue of human subjects are not yet published, the design of these trials, including a surgical cohort where patients receive the drug prior to tumor resection, is predicated on this characteristic.[10] The FDA has granted zotiraciclib Orphan Drug Designation and Fast Track Designation for the treatment of gliomas, further acknowledging its potential as a CNS-active agent.[1][8]

Quantitative Data Summary

While direct quantitative metrics such as brain-to-plasma ratios or permeability coefficients from published studies are limited, the collective evidence strongly supports zotiraciclib's BBB penetration. The table below summarizes the nature of the available data.

| Evidence Type | Model System | Key Finding | Data Type | Reference |

| Pharmacodynamic | Orthotopic Glioblastoma Mouse Model | Suppression of CDK9 activity in brain tumor tissue post-treatment. | Qualitative/Functional | [3] |

| Clinical Trial Protocol | Human (Recurrent High-Grade Glioma) | Stated characteristic: "penetrates the blood brain barrier". | Assertion | [7][8][10] |

Experimental Protocols

Detailed methodologies are crucial for interpreting BBB permeability data. The following sections describe the key experimental approaches used to evaluate compounds like zotiraciclib.

In Vivo Pharmacodynamic Analysis of BBB Penetration

This protocol describes a method to functionally confirm that a drug crosses the BBB and engages its target within a brain tumor.

-

Objective: To determine if systemically administered zotiraciclib can inhibit its target, CDK9, in an established orthotopic brain tumor.

-

Experimental Model: Immunocompromised mice (e.g., athymic nude mice) are used. Human glioblastoma cells (e.g., U87MG, patient-derived xenografts) are stereotactically implanted into the cerebral cortex or striatum. Tumor growth is monitored via bioluminescence imaging or MRI.

-

Procedure:

-

Tumor Implantation: Glioblastoma cells are surgically implanted into the brains of anesthetized mice.

-

Tumor Growth Confirmation: Once tumors reach a predetermined size, mice are randomized into treatment and vehicle control groups.

-

Drug Administration: Zotiraciclib is administered orally at a specified dose and schedule. The vehicle control group receives the formulation buffer.

-

Tissue Collection: At a defined time point after the final dose (e.g., peak plasma concentration), mice are euthanized. Brains are harvested, and tumor tissue is carefully dissected and snap-frozen.

-

Pharmacodynamic Analysis: Tumor lysates are analyzed by Western blot or immunohistochemistry to assess the phosphorylation status of CDK9 targets, such as the C-terminal domain of RNA Polymerase II, and the expression levels of downstream proteins like MCL-1 and c-MYC. A significant reduction in the phosphorylation or expression of these markers in the zotiraciclib-treated group compared to the control group confirms target engagement within the CNS.

-

In Vitro Blood-Brain Barrier Permeability Assay

In vitro models are essential for high-throughput screening and for quantifying the intrinsic permeability of a compound across a cellular barrier that mimics the BBB. While a specific study for zotiraciclib using this method is not detailed in the provided literature, this represents a standard protocol.

-

Objective: To quantify the rate of zotiraciclib transport across a cellular model of the BBB.

-

Experimental Model: A common model is the Transwell co-culture system.[11] Brain capillary endothelial cells (e.g., primary cells or immortalized lines like hCMEC/D3) are seeded on the apical side of a microporous membrane insert.[12] Astrocytes or pericytes are often cultured on the basolateral side of the membrane to induce the formation of robust tight junctions, which are critical for the barrier function.[13]

-

Procedure:

-

Model Seeding & Maturation: Endothelial cells (and co-culture cells) are seeded and cultured until a tight monolayer is formed.

-

Barrier Integrity Measurement: The integrity of the endothelial barrier is confirmed by measuring the Transendothelial Electrical Resistance (TEER). A high TEER value (e.g., >200 Ω·cm²) indicates a well-formed barrier.[11][13] The permeability of a fluorescent marker that cannot cross the barrier (e.g., Lucifer yellow) is also measured to confirm low paracellular flux.

-

Permeability Experiment: Zotiraciclib is added to the apical (donor) chamber. At various time points (e.g., 15, 30, 60, 120 minutes), samples are collected from the basolateral (receiver) chamber.

-

Quantification: The concentration of zotiraciclib in the receiver chamber samples is quantified using a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Calculation: The data are used to calculate the apparent permeability coefficient (Papp), a quantitative measure of the drug's ability to cross the cellular barrier.

-

Zotiraciclib Signaling Pathway

Zotiraciclib exerts its anti-tumor effects by inhibiting CDK9, a critical component of the positive transcription elongation factor b (P-TEFb) complex.[4] This action disrupts the transcription of key survival genes in cancer cells.

-

CDK9 and Transcription: In normal and cancerous cells, the P-TEFb complex (composed of CDK9 and Cyclin T) is recruited to gene promoters. CDK9 then phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[4][6] This phosphorylation event is a crucial switch that allows RNAPII to transition from initiation to productive elongation, enabling the transcription of the gene into mRNA.

-

Zotiraciclib's Inhibition: Zotiraciclib is a potent inhibitor of the CDK9 kinase activity (IC₅₀ of 3 nM).[3] By binding to CDK9, zotiraciclib prevents the phosphorylation of RNAPII.[6]

-

Downstream Effects: The lack of RNAPII phosphorylation leads to a stall in transcriptional elongation, particularly affecting genes with short-lived mRNA and protein products. In glioblastoma, this includes critical oncogenes and anti-apoptotic proteins like c-MYC and MCL-1 .[2][5][6]

-

Induction of Apoptosis: The rapid depletion of these essential survival proteins destabilizes the cell's pro-survival signaling, leading to mitochondrial dysfunction and the activation of the caspase cascade, ultimately resulting in programmed cell death (apoptosis).[3][6]

References

- 1. Zotiraciclib - Wikipedia [en.wikipedia.org]

- 2. ascopubs.org [ascopubs.org]

- 3. Phase I Study of Zotiraciclib in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zotiraciclib (TG02) for newly diagnosed glioblastoma in the elderly or for recurrent glioblastoma: The EORTC 1608 STEAM trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting CDK9 for the Treatment of Glioblastoma [mdpi.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. FDA grants fast track designation to zotiraciclib for the treatment of recurrent high-grade glioma | Center for Cancer Research [ccr.cancer.gov]

- 9. Zotiraciclib for Brain Cancer · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 10. A Phase I/II Study of Zotiraciclib for Recurrent Malignant Gliomas With Isocitrate Dehydrogenase 1 or 2 (IDH1 or IDH2) Mutations | Clinical Research Trial Listing [centerwatch.com]

- 11. ane.pl [ane.pl]

- 12. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]

- 13. researchgate.net [researchgate.net]

SB1317: A Multi-Kinase Inhibitor Driving Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

SB1317, also known as TG02 and Zotiraciclib, is a potent, orally bioavailable small molecule that functions as a multi-kinase inhibitor. By targeting key regulators of cell cycle progression and pro-survival signaling pathways, this compound effectively induces G1 cell cycle arrest and apoptosis in a broad range of cancer cells. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a focus on its ability to induce programmed cell death in malignant cells. This document details the signaling pathways affected by this compound, presents quantitative data on its efficacy, and provides detailed protocols for key experimental assays relevant to its study.

Introduction

The dysregulation of apoptosis, or programmed cell death, is a hallmark of cancer, enabling malignant cells to evade normal homeostatic mechanisms and proliferate uncontrollably. A key strategy in oncology drug development is to reactivate these dormant apoptotic pathways. This compound has emerged as a promising therapeutic agent that targets multiple critical nodes in cancer cell signaling to achieve this. It is a novel pyrimidine-based multi-kinase inhibitor with activity against Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and Fms-like Tyrosine Kinase 3 (FLT3).[1] This multi-targeted approach allows this compound to disrupt fundamental processes for cancer cell survival and proliferation.

Mechanism of Action: Induction of Apoptosis

This compound's primary mechanism for inducing apoptosis involves the simultaneous inhibition of key kinases that regulate the cell cycle and pro-survival signaling.